molecular formula C8H13ClN2O4S B2641768 N'-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide CAS No. 869716-08-5

N'-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide

Cat. No.: B2641768
CAS No.: 869716-08-5
M. Wt: 268.71
InChI Key: MGCDVZHSWZKVDZ-UHFFFAOYSA-N
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Description

“N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” is a complex organic compound that features a unique combination of functional groups, including a chloroacetyl group, a dioxothiolan ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the dioxothiolan ring: This can be achieved through the cyclization of a suitable precursor containing sulfur and oxygen atoms.

    Introduction of the chloroacetyl group: This step may involve the reaction of the dioxothiolan intermediate with chloroacetyl chloride under basic conditions.

    Formation of the acetohydrazide moiety: This can be accomplished by reacting the intermediate with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroacetyl group under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted acetohydrazides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The dioxothiolan ring and chloroacetyl group may play key roles in its activity by facilitating binding to target molecules or undergoing metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of “N’-(2-Chloroacetyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(1,1-dioxothiolan-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O4S/c9-4-8(13)11-10-7(12)3-6-1-2-16(14,15)5-6/h6H,1-5H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDVZHSWZKVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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